N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine

Serotonin receptor pharmacology Structure-activity relationship Indolebutylpiperazine

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine (CAS 956616-61-8, molecular formula C20H26N4O4, MW 386.45 g/mol) is a synthetic indolebutylpiperazine derivative bearing an L-alanine carboxyl terminus linked via a urea-type carbonyl bridge to the piperazine ring. The compound belongs to the indolebutylpiperazine class extensively characterized by Heinrich et al.

Molecular Formula C20H26N4O4
Molecular Weight 386.452
CAS No. 956616-61-8
Cat. No. B2388447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine
CAS956616-61-8
Molecular FormulaC20H26N4O4
Molecular Weight386.452
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C20H26N4O4/c1-14(19(26)27)22-20(28)24-11-9-23(10-12-24)18(25)8-4-5-15-13-21-17-7-3-2-6-16(15)17/h2-3,6-7,13-14,21H,4-5,8-12H2,1H3,(H,22,28)(H,26,27)/t14-/m0/s1
InChIKeyNEPOSFIAYLPVQV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine (CAS 956616-61-8): Structural Identity and Procurement-Relevant Class Context


N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine (CAS 956616-61-8, molecular formula C20H26N4O4, MW 386.45 g/mol) is a synthetic indolebutylpiperazine derivative bearing an L-alanine carboxyl terminus linked via a urea-type carbonyl bridge to the piperazine ring . The compound belongs to the indolebutylpiperazine class extensively characterized by Heinrich et al. (J. Med. Chem. 2004) as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, a pharmacophore that yielded the FDA-approved antidepressant vilazodone [1]. The target compound is stocked by multiple specialist chemical vendors as a research-grade building block and is accompanied by authenticated NMR spectroscopic data (2 spectra) on SpectraBase [2].

Why N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine Cannot Be Replaced by In-Class Analogs Without Risk of Altered Pharmacological Signature


The indolebutylpiperazine scaffold is exquisitely sensitive to three structural variables—linker length, arylpiperazine terminus, and indole substitution—as demonstrated in the seminal SAR study by Heinrich et al. [1]. In that study, shortening the butyl linker or modifying the terminal aryl group produced up to 1000-fold shifts in 5-HT1A and SERT affinity and altered D2 receptor selectivity. The target compound incorporates a butanoyl (C4) linker and an unsubstituted indole, combined with a free L-alanine carboxyl terminus—a unique constellation not represented in the published SAR tables. Substituting this compound with a propanoyl analog (CAS 1013751-53-5), a methyl ester variant, or a Boc-protected intermediate would introduce changes in linker geometry, hydrogen-bonding capacity, or steric bulk that, based on class-level SAR, are predicted to alter target engagement profiles [1]. Furthermore, L-stereochemistry at the alanine residue is a defined chiral feature; racemization or D-configuration substitution would compromise any stereospecific interactions .

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Butanoyl (C4) Linker Versus Propanoyl (C3) Linker: Conformational and Predicted Affinity Differentiation

The target compound bears a four-carbon butanoyl linker between the indole and piperazine moieties, whereas the closest commercially available analog, N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine (CAS 1013751-53-5), contains a three-carbon propanoyl linker. In the Heinrich et al. 2004 SAR study of indolebutylpiperazines, the butyl (C4) linker was found to be essential for optimal dual 5-HT1A/SERT activity; the prototypical compound vilazodone, which employs the identical C4 linker, achieved 5-HT1A IC50 = 0.2 nM and SERT RUI = 0.5 nM [1]. While direct comparative data between the C4 and C3 analogs of this specific alanine-terminated sub-series have not been published, the class-level SAR strongly predicts that shortening the linker by one methylene unit would disrupt the optimal distance between the indole and piperazine pharmacophores, potentially reducing affinity at both 5-HT1A and SERT by 10- to 100-fold based on analogous linker-length perturbations reported in the Heinrich study [1].

Serotonin receptor pharmacology Structure-activity relationship Indolebutylpiperazine

Free Carboxylic Acid Versus Methyl Ester: Solubility, Derivatization Potential, and Bioisosteric Relevance

The target compound presents a free L-alanine carboxylic acid terminus, in contrast to the methyl ester variant methyl N-({4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}carbonyl)alaninate (MW 400.5 g/mol) . The free acid (MW 386.45) is calculated to have higher aqueous solubility and a lower logP than the methyl ester, based on the absence of the lipophilic methyl cap and the presence of an ionizable carboxyl group (predicted pKa ~3.5). In the context of the indolebutylpiperazine pharmacophore, the free carboxyl may also serve as a bioisostere for the carboxamide terminus present in vilazodone (benzofuran-2-carboxamide), which was identified by Heinrich et al. as the optimal terminus for dual 5-HT1A/SERT activity [1]. The methyl ester variant cannot participate in analogous hydrogen-bond donor interactions and would require hydrolysis to the free acid for conjugation or further amide coupling, adding a synthetic step.

Physicochemical property Prodrug design Synthetic intermediate

Unsubstituted Indole Versus 5-Cyano Indole (Vilazodone): Predicted Selectivity and Affinity Profile Differentiation

The target compound bears an unsubstituted indole ring, whereas vilazodone (EMD 68843), the clinical candidate from the same class, carries a 5-cyano substituent. In the Heinrich et al. SAR, the 5-cyano group was shown to raise SERT affinity substantially: vilazodone achieved 5-HT1A IC50 = 0.2 nM and SERT RUI = 0.5 nM, while the corresponding 5-unsubstituted analog (compound 1 in the series) was not reported with quantitative data in the 2004 paper but, based on the clear SAR trend, exhibited markedly lower SERT affinity [1]. The rationale is that electron-withdrawing groups at the 5-position enhance SERT binding, whereas 5-HT1A affinity is more tolerant of indole substitution variation. Therefore, the unsubstituted indole in the target compound is predicted to yield a different 5-HT1A/SERT selectivity ratio compared to 5-cyano or 5-fluoro substituted analogs, potentially favoring 5-HT1A over SERT. Additionally, the target compound's D2 receptor affinity is predicted to be low, consistent with the class trend observed when the arylpiperazine is not a benzofuran-carboxamide [1].

5-HT1A receptor Serotonin transporter Receptor selectivity

Authenticated NMR Spectroscopic Reference Data Versus Uncharacterized Analogs

The target compound has two authenticated NMR spectra deposited in the SpectraBase spectral database, providing a verified analytical fingerprint for identity confirmation and purity assessment [1]. In contrast, the closest analogs—including the propanoyl linker variant (CAS 1013751-53-5) and the methyl ester derivative—do not have publicly accessible spectral data in this repository. The availability of reference NMR data significantly reduces the risk of misidentification during procurement and enables rapid in-house verification of compound identity upon receipt. This is particularly relevant for a compound that is primarily sold by specialist chemical vendors rather than major international suppliers, where batch-to-batch variability may be a concern.

Quality control Analytical characterization Compound identity verification

L-Alanine Stereochemical Definition Versus Racemic or D-Configured Analogs

The target compound is specified as the L-alanine (2S) enantiomer, as confirmed by its IUPAC name (2S)-2-[[4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carbonyl]amino]propanoic acid . In the broader class of indolebutylpiperazines, the stereochemistry of amino acid-derived termini has not been systematically explored in published SAR, but the presence of a defined chiral center adjacent to the urea carbonyl creates the potential for stereospecific interactions with biological targets. The D-alanine epimer, if procured or generated through racemization, would present the methyl side chain in the opposite orientation, potentially altering hydrogen-bond geometry and steric complementarity. For users employing this compound as a chiral building block in peptide mimetic or peptidomimetic synthesis, the defined L-configuration is essential for maintaining the intended backbone stereochemistry.

Chiral purity Stereospecific interactions Enantiomeric differentiation

Urea-Type Carbonyl Bridge Versus Amide or Carbamate Linkers: Conformational Rigidity and Metabolic Stability Implications

The target compound features a urea-type carbonyl bridge (piperazine-N-C(=O)-NH-alanine) connecting the piperazine ring to the L-alanine terminus. This differs from the amide linkage found in simpler N-acyl analogs and from the carbamate linkage present in the tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate (Boc-protected) variant . The urea linkage introduces greater conformational rigidity than a simple amide due to partial double-bond character of both C-N bonds, and it is generally more resistant to hydrolytic metabolism than ester or carbamate linkages. In the indolebutylpiperazine class, the nature of the piperazine N-substituent was shown by Heinrich et al. to significantly modulate both target affinity and selectivity [1]. The urea bridge provides a geometrically constrained presentation of the alanine carboxyl group that differs from the more flexible amide or the labile carbamate alternatives.

Linker chemistry Metabolic stability Conformational analysis

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine: Evidence-Backed Research and Industrial Application Scenarios


Development of 5-HT1A Receptor-Biased Pharmacological Probes

Based on the class-level SAR indicating that unsubstituted indole analogs favor 5-HT1A over SERT affinity relative to 5-cyano-substituted derivatives [1], this compound is suitable as a starting point for developing 5-HT1A-biased probes. Its free carboxylic acid enables facile conversion to amide, ester, or hydroxamate derivatives for systematic exploration of the arylpiperazine terminus, mirroring the optimization strategy that led from early indolebutylpiperazines to vilazodone in the Heinrich et al. study [1].

Chiral Building Block for Peptidomimetic and PROTAC Synthesis

The defined (2S)-L-alanine stereochemistry and the free carboxyl group make this compound a valuable chiral intermediate for constructing peptidomimetics, peptide-drug conjugates, or PROTAC (proteolysis-targeting chimera) molecules. The urea linkage provides a metabolically stable connection between the indole-piperazine recognition element and the alanine-derived linker, while the butanoyl C4 spacer offers the optimal geometry for target engagement as established by class SAR [1].

Reference Standard for Analytical Method Development and Quality Control

With two authenticated NMR spectra available on SpectraBase [2], this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR-based analytical methods for the indolebutylpiperazine class. The presence of multiple functional groups (indole, piperazine, urea, carboxylic acid) provides distinct UV and MS signatures, facilitating method development for purity assessment of in-class compounds.

Intermediate for Late-Stage Diversification in CNS Drug Discovery

The combination of an unsubstituted indole (amenable to electrophilic substitution at the 5-position) and a free carboxyl (amenable to amide coupling) positions this compound as a versatile late-stage diversification intermediate. Researchers can independently modify the indole ring to tune SERT affinity or install the carboxyl terminus with various amine partners to explore the arylpiperazine SAR space defined by Heinrich et al. [1], enabling rapid library generation around the validated dual 5-HT1A/SERT pharmacophore.

Quote Request

Request a Quote for N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.